

SRK-181 In Vivo Studies Technical Support Center

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Compound of Interest

Compound Name: AI-181
Cat. No.: B15565258

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Welcome to the technical support center for SRK-181 in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during preclinical experiments with SRK-181, a selective inhibitor of latent transforming growth factor-beta 1 (TGF- β 1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SRK-181?

A1: SRK-181 is a fully human monoclonal antibody that selectively binds to the latent form of TGF- β 1, preventing its activation.^{[1][2][3]} By inhibiting TGF- β 1, which is a key driver of immunosuppression in the tumor microenvironment, SRK-181 aims to overcome resistance to checkpoint inhibitors (e.g., anti-PD-1/PD-L1 therapies).^{[4][5]} This leads to an increased influx of cytotoxic T-lymphocytes (CTLs) into the tumor, promoting an anti-tumor immune response.^{[1][4][6]}

Q2: Why is targeting the latent form of TGF- β 1 important?

A2: Targeting the latent form of TGF- β 1 allows for a highly selective inhibition of this specific isoform, which is the predominant form expressed in many tumors. This selectivity is

hypothesized to increase the therapeutic window and avoid toxicities, such as cardiotoxicity, that have been associated with non-selective inhibition of all TGF- β isoforms.[3][7][8]

Q3: What is the appropriate animal model for in vivo efficacy studies with SRK-181?

A3: For efficacy studies, particularly those investigating the combination of SRK-181 with checkpoint inhibitors, it is crucial to use immunocompetent mouse models with tumors known to be resistant to anti-PD-1/PD-L1 therapy.[5] Preclinical studies have successfully utilized mouse models for bladder, melanoma, and breast cancer to demonstrate the ability of SRK-181 to overcome this resistance.[5]

Q4: Should I use the human SRK-181 antibody in my mouse studies?

A4: For mouse pharmacology and efficacy studies, it is recommended to use the murine chimeric version of the antibody, SRK-181-mIgG1.[2] This version consists of the human variable domains of SRK-181 fused to mouse IgG1 constant domains to minimize the potential for an immunogenic response in the mice.[2]

Q5: What are the recommended dosing and administration routes for SRK-181 in preclinical models?

A5: In preclinical mouse models demonstrating efficacy, SRK-181-mIgG1 has been administered intravenously.[2] Effective doses in combination with anti-PD-1 therapy have been reported in the range of 3 mg/kg to 10 mg/kg per week.[5] For toxicology studies in rats and cynomolgus monkeys, weekly intravenous administration was also used.[2][3]

Troubleshooting Guide

Observed Issue	Potential Cause	Troubleshooting Steps
High variability in tumor growth between animals.	Inconsistent tumor cell implantation; variability in immune response.	Ensure consistent cell numbers and injection volumes during tumor implantation. Use age- and sex-matched animals. Increase group sizes to improve statistical power.
Lack of efficacy with SRK-181 and anti-PD-1 combination.	Suboptimal dosing or scheduling; inappropriate tumor model.	Optimize the dose and timing of both SRK-181 and the anti-PD-1 antibody. Confirm that the chosen tumor model is indeed resistant to anti-PD-1 monotherapy and expresses TGF- β 1.
Unexpected toxicity or adverse events.	Off-target effects or issues with the formulation.	Although SRK-181 has shown a favorable safety profile, it is crucial to monitor animals closely. ^{[2][3][5]} Ensure proper formulation and sterile administration. If unexpected toxicity is observed, consider reducing the dose or consulting the manufacturer's guidelines.
Difficulty in assessing target engagement.	Inadequate methods for measuring latent vs. active TGF- β 1.	To confirm target engagement, consider measuring levels of circulatory TGF- β 1, which have been shown to increase with SRK-181 treatment. ^[9] For a more direct assessment, immunohistochemistry on tumor biopsies can be used to evaluate the influx of CD8+ T cells, a downstream effect of

SRK-181's mechanism of action.[4]

Quantitative Data Summary

Table 1: Preclinical Toxicology of SRK-181

Species	Duration	Administration Route	No-Observed-Adverse-Effect Level (NOAEL)	Reference
Rat	4 weeks	Intravenous (weekly)	200 mg/kg	[2][3]
Cynomolgus Monkey	4 weeks	Intravenous (weekly)	300 mg/kg	[2][3]

Table 2: In Vitro IC50 Values of SRK-181 for Inhibition of Latent TGF- β 1 Activation

Species	IC50	Reference
Human	Not specified, but potent inhibition demonstrated	[2]
Rat	Not specified, but potent inhibition demonstrated	[2]
Cynomolgus Monkey	Not specified, but potent inhibition demonstrated	[2]

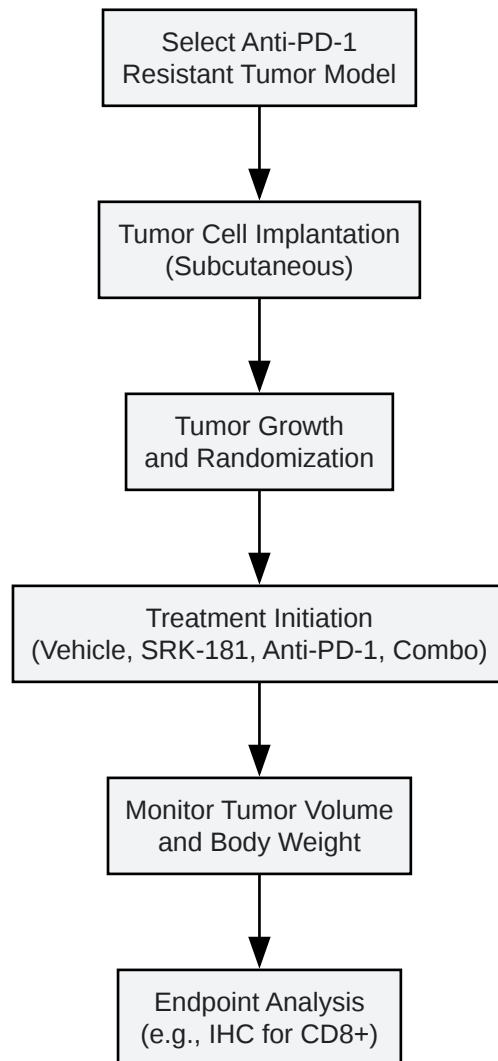
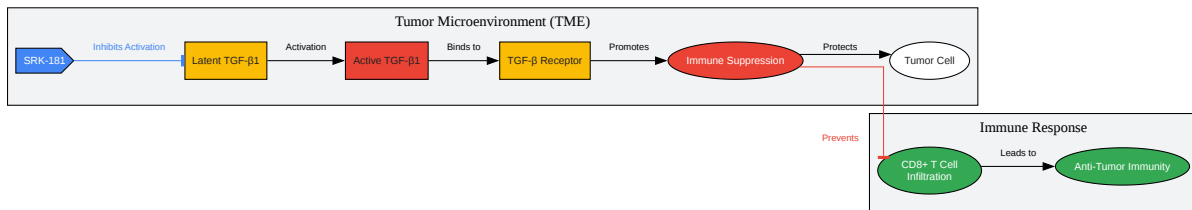
Experimental Protocols

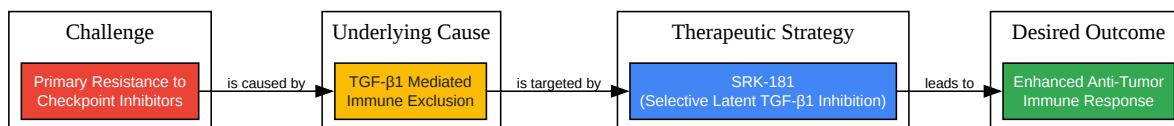
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model of Anti-PD-1 Resistant Cancer

- **Animal Model:** Utilize an appropriate immunocompetent mouse strain (e.g., C57BL/6) and a syngeneic tumor cell line known to be resistant to anti-PD-1 therapy (e.g., certain models of bladder, melanoma, or breast cancer).

- Tumor Implantation: Subcutaneously implant a defined number of tumor cells into the flank of each mouse.
- Treatment Groups: Once tumors reach a predetermined size, randomize mice into the following treatment groups:
 - Vehicle control
 - SRK-181-mIgG1 alone
 - Anti-PD-1 antibody alone
 - SRK-181-mIgG1 in combination with anti-PD-1 antibody
- Dosing and Administration: Administer SRK-181-mIgG1 and the anti-PD-1 antibody intravenously according to the optimized dosing schedule.
- Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
- Endpoint Analysis: At the end of the study, collect tumors for downstream analysis, such as immunohistochemistry for CD8+ T cell infiltration.

Visualizations





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